molecular formula C24H18N4OS B5058216 N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE CAS No. 6146-31-2

N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B5058216
CAS No.: 6146-31-2
M. Wt: 410.5 g/mol
InChI Key: NOAQKIQVMOSODI-UHFFFAOYSA-N
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Description

N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of an imidazo[1,2-a]pyridine moiety, a thiazole ring, and a carboxamide group. It has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4OS/c1-16-22(30-24(25-16)18-7-3-2-4-8-18)23(29)26-19-12-10-17(11-13-19)20-15-28-14-6-5-9-21(28)27-20/h2-15H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAQKIQVMOSODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387378
Record name N-[4-(Imidazo[1,2-a]pyridin-2-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6146-31-2
Record name N-[4-(Imidazo[1,2-a]pyridin-2-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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